(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, commonly known as ICM-724, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ICM-724 belongs to the class of hydrazide compounds and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-proliferative properties.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Spectroscopic Studies: Compounds structurally similar to "(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS. Single-crystal X-ray diffraction confirmed the (E)-configuration of the hydrazonoic group, and DFT calculations provided insights into their stability and reactivity in different media (Karrouchi et al., 2021).
Potential Therapeutic Applications
Anti-Diabetic Potential
Molecular docking studies have suggested that certain pyrazole carbohydrazide derivatives could act as potential anti-diabetic agents, showing promising interactions with proteins involved in diabetes (Karrouchi et al., 2021).
Antioxidant and Anti-Inflammatory Properties
Novel pyrazoles synthesized from precursor compounds have shown significant antioxidant, anti-breast cancer, and anti-inflammatory properties in in vitro studies. These findings indicate the potential of pyrazole derivatives in developing new therapeutic agents for related conditions (Thangarasu et al., 2019).
Molecular Docking and Inhibitory Studies
Enzyme Inhibition for Diabetes Treatment
Pyrazole derivatives have been evaluated for their inhibitory effects on enzymes like α-glucosidase and α-amylase, showing potential as anti-diabetic agents. Molecular docking studies have further supported their mechanism of action, providing a basis for their development as therapeutic molecules (Karrouchi et al., 2021).
Corrosion Inhibition and Surface Protection
Certain pyrazole carbohydrazide derivatives have demonstrated significant corrosion protection efficiency for mild steel in acidic solutions. These findings have implications for their application in industrial settings for metal preservation (Paul et al., 2020).
properties
IUPAC Name |
4-methyl-3-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14(2)17-11-9-16(10-12-17)13-22-25-21(26)20-15(3)19(23-24-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPHHVAWTMOEAC-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide |
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